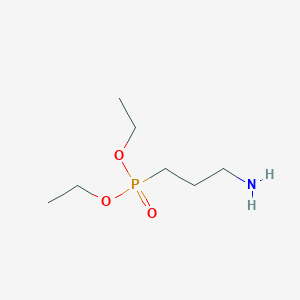
1-(4-Hydroxyphenyl)-2 4 6-triphenyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, 2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine, was achieved by cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . The compound was then epoxidized using alkali as a catalyst at 60 °C for 1 hour .Applications De Recherche Scientifique
Photoluminescent Chemo-Sensors
1,3,5-Triphenylbenzene derivatives are employed as fluorescence signaling units in chemo-sensors. These sensors are designed to detect species of environmental and biological significance through fluorescence quenching or enhancement mechanisms . The compound’s π-electron-rich characteristics make it an ideal candidate for sensing polynitroaromatic compounds, such as trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA), which are of great interest in environmental monitoring and security.
Supramolecular Chemistry
The thermally and photochemically stable nature of 1,3,5-triphenylbenzene derivatives allows them to serve as building blocks in supramolecular chemistry . They can form discrete molecular structures with potential applications in the development of new materials and nanotechnology.
Covalent-Organic Frameworks (COFs)
These derivatives are used in the construction of covalent-organic frameworks. COFs are highly ordered, porous structures that have applications in gas storage, separation technologies, and catalysis due to their high surface area and stability .
Fluoride Ion Sensing
1,3,5-Triphenylbenzene-based compounds have been synthesized for the selective sensing of fluoride ions. This is particularly important in biochemistry and environmental science, where fluoride levels need to be monitored due to their biological significance and potential toxicity .
Organic Electronics
The photoluminescent properties of these compounds make them suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation is valuable in creating more efficient and flexible displays .
Mécanisme D'action
Target of Action
It’s structurally similar to 1,3,5-triphenylbenzene , which is known to be a versatile photoluminescent chemo-sensor platform .
Mode of Action
Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit . It exhibits fluorescence quenching and enhancement-based chemo-sensing properties .
Biochemical Pathways
Based on its structural similarity to 1,3,5-triphenylbenzene, it may be involved in fluorescence signalling pathways .
Result of Action
Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit , suggesting that “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-” may have similar effects.
Action Environment
It’s worth noting that 1,3,5-triphenylbenzene is thermally and photochemically stable , which may suggest similar stability characteristics for “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-”.
Propriétés
IUPAC Name |
4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBVGMHCCDFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)






![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)




